molecular formula C8H11NO3 B2711399 Ethyl 1-isocyanatocyclobutane-1-carboxylate CAS No. 106366-62-5

Ethyl 1-isocyanatocyclobutane-1-carboxylate

Cat. No.: B2711399
CAS No.: 106366-62-5
M. Wt: 169.18
InChI Key: WBEFTWIDTCMAOP-UHFFFAOYSA-N
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Description

Ethyl 1-isocyanatocyclobutane-1-carboxylate is a chemical compound with the molecular formula C8H11NO3 . It is used as a building block in chemical synthesis .


Molecular Structure Analysis

The molecular weight of this compound is 169.18 g/mol . The specific structure formula or InChI Key are not provided in the sources .


Physical and Chemical Properties Analysis

The boiling point and other physical and chemical properties of this compound are not provided in the sources .

Scientific Research Applications

Synthesis and Polymerization

Ethyl 1-isocyanatocyclobutane-1-carboxylate and its derivatives have been utilized in the synthesis and polymerization processes. For instance, ethyl and other alkyl 1-bicyclobutanecarboxylates have been synthesized from cyclobutanedicarboxylic acid and subjected to free radical polymerization. This process demonstrates that bicyclobutanecarboxylates behave similarly to their vinyl counterparts, with the capability of producing polymers with high molecular weight and excellent thermal stability (Drujon et al., 1993).

Metabolite Conversion in Plants

In plant biochemistry, ethylene precursors such as 1-aminocyclopropane-1-carboxylic acid have been a focus, with studies identifying major conjugates like 1-(malonylamino)cyclopropane-1-carboxylic acid in wheat leaves, highlighting the natural occurrence and significance of these metabolites in plant physiology (Hoffman et al., 1982).

Efficient Synthesis of Protected Amino Acids

Efficient methods for synthesizing differentially protected 1-aminocyclobutane carboxylic acids have been developed, utilizing ethyl 1-bromocyclobutanecarboxylate as an intermediate. This approach has provided synthetically useful intermediates for further chemical transformations (Kim et al., 2004).

Oxidative Scission of Cycloalkanes

Research into the oxidative scission of small-sized cycloalkane rings with RuO4 has shown that this compound derivatives can undergo regioselective ring opening, leading to the formation of compounds with potential applications in synthetic organic chemistry (Graziano et al., 1996).

Ethylene Biosynthesis and Regulation

The role of 1-aminocyclopropane-1-carboxylic acid in ethylene biosynthesis and its regulation in plants has been thoroughly investigated. Studies have updated methodologies for analyzing metabolites and enzyme activities related to ethylene production, providing insights into the biosynthetic pathway and its impact on plant development and stress responses (Bulens et al., 2011).

Safety and Hazards

Ethyl 1-isocyanatocyclobutane-1-carboxylate is classified as a dangerous substance. Precautionary statements include P261, P264, P270, P271, P280, P285, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, and P501. The hazard statements include H301, H311, H331, and H334 .

Properties

IUPAC Name

ethyl 1-isocyanatocyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-2-12-7(11)8(9-6-10)4-3-5-8/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEFTWIDTCMAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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